molecular formula C6H14O12P2 B034774 Inositol 1,3-bisphosphate CAS No. 103597-56-4

Inositol 1,3-bisphosphate

Cat. No. B034774
M. Wt: 340.12 g/mol
InChI Key: PUVHMWJJTITUGO-WJPCITMWSA-N
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Description

Inositol 1,3-Bisphosphate is a small molecule that belongs to the class of organic compounds known as inositol phosphates . These are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety . It is an intermediate in the inositol phosphate pathway, being produced by dephosphorylation of Ins (1,3,4)P3 by type II inositol 1,3,4 trisphosphate 4-phosphatase .


Molecular Structure Analysis

The molecular structure of Inositol 1,3-Bisphosphate consists of a cyclohexanehexol moiety with phosphate groups attached to the 1 and 3 positions . The average molecular weight is 340.1157 and the monoisotopic weight is 339.996048936 .


Chemical Reactions Analysis

Inositol 1,3-Bisphosphate is an intermediate in the inositol phosphate pathway . It is produced by dephosphorylation of Ins (1,3,4)P3 by type II inositol 1,3,4 trisphosphate 4-phosphatase .


Physical And Chemical Properties Analysis

Inositol 1,3-Bisphosphate has a chemical formula of C6H14O12P2 . The physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not explicitly mentioned in the search results.

Scientific Research Applications

  • Cell Signaling and Calcium Regulation

    Inositol 1,4,5-trisphosphate is known to regulate intracellular calcium levels by mobilizing calcium from internal stores and stimulating calcium entry. This process plays a critical role in cell signaling (Berridge & Irvine, 1989).

  • Diverse Cellular Processes

    It is involved in controlling various cell processes, including fertilization, proliferation, contraction, metabolism, and information processing in neurons (Berridge, 1995).

  • Biochemical Pathways

    Studies on inositol 1,3,4-trisphosphate and 1,4-bisphosphate metabolism in the brain have revealed new pathways that degrade them to inositol 4-phosphate, highlighting complex biochemical interactions (Inhorn, Bansal & Majerus, 1987).

  • Ion Channel Regulation

    Phosphatidylinositol 4,5-bisphosphate, a related compound, has been shown to influence ion channel activity in cells, impacting neurobiology and cellular signaling (Suh & Hille, 2005).

  • Cardiac Functions

    Inositol 1,4,5-trisphosphate signaling plays essential roles in regulating cardiac functions, including pacemaking and excitation-contraction coupling (Kockskämper et al., 2008).

Safety And Hazards

The safety data sheet for D-myo-Inositol-1,3-bisphosphate sodium salt recommends wearing personal protective equipment and ensuring adequate ventilation. It advises against contact with skin, eyes, or clothing, and against ingestion and inhalation .

properties

IUPAC Name

[(1S,2R,4S,5R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3+,4?,5+,6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVHMWJJTITUGO-WJPCITMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869397
Record name Inositol 1,3-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inositol 1,3-bisphosphate

CAS RN

103597-56-4
Record name Inositol 1,3-bisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103597564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol 1,3-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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